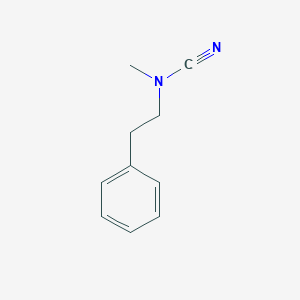

Methyl(2-phenylethyl)cyanamide

Description

Overview of Cyanamide (B42294) Chemistry and its Significance in Synthetic Methodologies

Cyanamide (CH₂N₂) is a small, yet highly reactive organic compound featuring a nitrile group attached to an amino group. patsnap.com This unique structural arrangement imparts a dual electronic character, with a nucleophilic amino nitrogen and an electrophilic nitrile carbon, making it a versatile reagent in organic synthesis. nih.gov The chemistry of cyanamides has a rich history, with applications ranging from agriculture to the synthesis of pharmaceuticals and other complex organic molecules. patsnap.comnih.gov

The versatility of the cyanamide functional group is demonstrated by its participation in a wide array of chemical transformations. These include cycloaddition reactions to form heterocyclic systems, such as oxazoles and tetrazoles, and additions of nucleophiles to the nitrile group. nih.gov Furthermore, N-substituted cyanamides are key intermediates in the synthesis of guanidines, ureas, and other nitrogen-containing compounds of significant interest in medicinal chemistry and materials science. researchgate.net

The synthesis of N-substituted cyanamides can be achieved through various methodologies. A common approach involves the electrophilic cyanation of primary or secondary amines using reagents like cyanogen (B1215507) bromide. researchgate.net However, due to the toxicity of such reagents, alternative and safer methods have been developed. These include the Tiemann rearrangement of amidoximes, metal-catalyzed cyanation reactions, and cyanide-free methods starting from tetrazoles. organic-chemistry.orgacs.orgnih.gov The development of these synthetic routes has expanded the accessibility and utility of N-substituted cyanamides in modern organic synthesis.

Structural Classification and Research Context of N-Alkyl-N-(2-phenylethyl)cyanamides

N-substituted cyanamides can be broadly classified based on the nature of the substituents on the nitrogen atom. These can be mono- or disubstituted, with alkyl, aryl, or a combination of both groups. The electronic and steric properties of these substituents significantly influence the reactivity and coordination chemistry of the cyanamide moiety. nih.gov For instance, aryl-substituted cyanamides exhibit extended π-conjugation, which can be exploited in the design of novel materials and ligands for organometallic complexes. nih.gov

N-Alkyl-N-(2-phenylethyl)cyanamides represent a specific subclass of disubstituted cyanamides, characterized by the presence of both an alkyl group and a 2-phenylethyl group attached to the cyanamide nitrogen. The 2-phenylethyl motif is a common structural feature in many biologically active molecules and natural products. The incorporation of this group into the cyanamide framework could lead to compounds with interesting pharmacological properties.

Research into N-alkyl-N-(2-phenylethyl)cyanamides is situated within the broader exploration of disubstituted cyanamides as synthetic intermediates. The development of efficient methods for their synthesis is a key objective, as this would allow for the systematic investigation of their chemical properties and potential applications.

Scope and Research Objectives for Methyl(2-phenylethyl)cyanamide

This article focuses specifically on the chemical compound this compound. The primary objective is to present the available scientific information on this molecule, including its synthesis and spectroscopic characterization. Given the limited specific research on this compound, a further objective is to place it within the context of N-substituted cyanamide chemistry, highlighting potential areas for future research.

The scope of this article is strictly limited to the chemical nature of this compound. It will not discuss any dosage, administration, or safety information. The content is based on available scientific literature and aims to provide a professional and authoritative overview of this specific chemical entity.

Detailed Research Findings on this compound

While extensive research dedicated solely to this compound is not widely available in peer-reviewed literature, its synthesis and characterization have been reported. This section details these findings, providing a foundational understanding of the molecule.

Synthesis of this compound

A method for the synthesis of N-methyl-N-phenethylcyanamide has been described. The process involves the reaction of N-methyl-2-phenylethylamine with trimethylsilylcyanide in the presence of tetrabutylammonium (B224687) bromide and potassium fluoride (B91410) in acetonitrile (B52724). The reaction is carried out at room temperature under an air atmosphere. This method provides the desired product in a high yield of 87%.

The reaction can be summarized as follows:

N-methyl-2-phenylethylamine + Trimethylsilylcyanide → N-methyl-N-phenethylcyanamide

This synthetic route represents an efficient way to produce this compound from readily available starting materials.

Spectroscopic Data

The characterization of this compound has been reported using nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR (400 MHz, Chloroform-d): The proton NMR spectrum shows characteristic signals corresponding to the different protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.33 - 7.28 | m | 2H | Aromatic protons |

| 7.25 - 7.20 | m | 3H | Aromatic protons |

| 3.21 - 3.17 | m | 2H | -CH₂-Ph |

| 2.94 - 2.90 | m | 2H | -N-CH₂- |

| 2.78 | s | 3H | -N-CH₃ |

¹³C NMR (101 MHz, Chloroform-d): The carbon NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 137.45 | Quaternary aromatic carbon |

| 128.65 | Aromatic CH |

| 126.77 | Aromatic CH |

| 118.21 | Nitrile carbon (C≡N) |

| 54.24 | -N-CH₂- |

| 39.11 | -N-CH₃ |

| 33.76 | -CH₂-Ph |

Structure

2D Structure

Properties

CAS No. |

27566-66-1 |

|---|---|

Molecular Formula |

C10H12N2 |

Molecular Weight |

160.22 g/mol |

IUPAC Name |

methyl(2-phenylethyl)cyanamide |

InChI |

InChI=1S/C10H12N2/c1-12(9-11)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

InChI Key |

RXLVEAXQAPBGFG-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Phenylethyl Cyanamide and Analogues

Direct Cyanation Approaches Utilizing Phenethylamine Derivatives

The most straightforward method for synthesizing N,N-disubstituted cyanamides involves the direct introduction of a cyano group onto a secondary amine precursor, such as N-methyl-2-phenylethylamine. This can be achieved through various cyanating agents, from highly reactive traditional reagents to more modern, safer alternatives.

Historically, the electrophilic cyanation of secondary amines using cyanogen (B1215507) halides, particularly cyanogen bromide (BrCN), has been the most prevalent method for preparing disubstituted cyanamides. nih.govnih.gov This reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic carbon of the cyanogen halide, leading to the formation of the N-cyano product and a hydrohalic acid byproduct, which is typically neutralized by a base.

While effective, cyanogen halides like BrCN and cyanogen chloride (CNCl) are highly toxic, volatile, and moisture-sensitive, posing significant handling risks. nih.govacs.orgcardiff.ac.uk Despite these drawbacks, their high reactivity ensures their continued use in specific synthetic applications. The general transformation is illustrated in numerous studies, forming the basis for cyanamide (B42294) synthesis for decades. acs.org An alternative approach involves the in situ generation of cyanogen chloride from trimethylsilyl cyanide (TMSCN) and an oxidant like bleach, which then reacts with the amine. nih.govnih.gov

A specific synthesis of N-methyl-N-phenethylcyanamide has been reported using N-methyl-2-phenylethylamine and trimethylsilylcyanide in the presence of tetrabutylammonium (B224687) bromide and potassium fluoride (B91410), affording the product in 87% yield. google.com

To circumvent the hazards associated with cyanogen halides, researchers have developed alternative, safer electrophilic cyanating agents.

Trichloroacetonitrile (CCl₃CN) has emerged as an inexpensive and effective cyano source for the N-cyanation of a diverse range of secondary amines. acs.orgnih.govacs.org The reaction is typically a one-pot, two-step procedure that proceeds in good yields. cardiff.ac.uk This method has been shown to have a distinct selectivity profile compared to the highly reactive cyanogen bromide. acs.org For instance, when a diamine was treated with cyanogen bromide, dicyanation was the exclusive result; however, using trichloroacetonitrile under optimized conditions led to the formation of only the monocyanated product. acs.org

Table 1: N-Cyanation of Secondary Amines using Trichloroacetonitrile Data sourced from Ayres et al. (2016). acs.org

| Substrate (Secondary Amine) | Product (Cyanamide) | Yield (%) |

| N-Methylbenzylamine | N-Methyl-N-benzylcyanamide | 85 |

| Dibenzylamine | N,N-Dibenzylcyanamide | 82 |

| Piperidine | 1-Piperidinecarbonitrile | 75 |

| Morpholine | 4-Morpholinecarbonitrile | 80 |

N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) is another user-friendly and non-hazardous electrophilic cyanating agent. rsc.orgorganic-chemistry.org It has been widely applied in various C-cyanation and N-cyanation processes. acs.orgresearchgate.net The reaction of NCTS with secondary amines, often in the presence of a base like lithium hexamethyldisilazide (LiHMDS), provides a facile route to 2-aminobenzoxazole and 2-aminobenzimidazole derivatives from the corresponding 2-aminophenols and benzene-1,2-diamines. organic-chemistry.org This reagent has also been successfully employed in the deoxycyanamidation of alcohols, where it acts as both a sulfonyl transfer agent and a cyanamide source to produce tertiary cyanamides. acs.org

Multicomponent Reaction Sequences for N-Substituted Cyanamide Scaffold Construction

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single operation to form a product that contains portions of all starting materials, offer an efficient pathway to complex molecules. An iron-mediated multicomponent method has been developed for the synthesis of substituted cyanamides from isothiocyanates under mild, room temperature conditions. ias.ac.in This process involves subsequent nucleophilic addition and desulfurization to yield the target cyanamides in good to excellent yields. ias.ac.in Although this specific MCR primarily yields monosubstituted cyanamides, the principles of MCRs are applicable to the construction of diverse chemical scaffolds, including N-substituted cyanamides. nih.gov

Catalytic and Transition Metal-Mediated Syntheses of Methyl(2-phenylethyl)cyanamide

Transition metal catalysis provides powerful and versatile tools for forming C–N bonds and constructing cyanamide frameworks. Various metals, including palladium, nickel, and iron, have been employed to facilitate these transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A method for the Pd-catalyzed arylation of alkyl cyanamides has been developed, allowing for the synthesis of unsymmetrical aryl/alkyl cyanamides. nih.gov This reaction couples various aryl, heteroaryl, and vinyl halides or pseudohalides with alkyl cyanamides under mild conditions. nih.gov The use of specific phosphine ligands, such as tBuXPhos, was found to be crucial for achieving high conversion and yields. nih.gov This methodology provides a route to analogues of this compound where one of the substituents on the nitrogen is an aryl group.

Table 2: Palladium-Catalyzed Arylation of Butyl Cyanamide Data sourced from Strieter et al. (2011). nih.gov

| Aryl Halide | Product | Yield (%) |

| Bromobenzene | N-Butyl-N-phenylcyanamide | 55 |

| 4-Bromoanisole | N-Butyl-N-(4-methoxyphenyl)cyanamide | 85 |

| 4-Bromobenzonitrile | N-Butyl-N-(4-cyanophenyl)cyanamide | 78 |

| 2-Bromopyridine | N-Butyl-N-(2-pyridyl)cyanamide | 64 |

Nickel Catalysis: Nickel-based catalysts have proven effective in the synthesis of nitrogen-containing heterocycles via [2+2+2] cycloaddition reactions involving cyanamides. nih.govresearchgate.net For example, the co-cyclization of a diyne with a dialkyl cyanamide using a Ni(cod)₂ catalyst with an IMes ligand can produce N,N-disubstituted 2-aminopyridines. nih.gov Furthermore, a nickel-mediated tandem reaction has been demonstrated for the synthesis of aromatic cyanamides from isothiocyanates through an addition/desulfurization sequence, using inexpensive nickel sulfate as the catalyst. jetir.org

Iron Catalysis: Iron, being an abundant and low-cost metal, is an attractive catalyst. Iron-catalyzed systems have been developed for the [2+2+2] cycloaddition of alkynenitriles and cyanamides to afford 2-aminopyrimidines. nih.gov Additionally, an efficient iron-mediated multicomponent method for synthesizing substituted cyanamides from isothiocyanates has been reported, which proceeds rapidly at room temperature. ias.ac.in Iron catalysts can also be used for the α-C-H cyanation of tertiary amines, offering a pathway for late-stage functionalization of complex molecules, though this reaction functionalizes the carbon adjacent to the nitrogen rather than the nitrogen itself. organic-chemistry.org

Green Chemistry Approaches and Sustainable Synthetic Routes

The synthesis of N,N-disubstituted cyanamides, including this compound, has traditionally relied on methods that pose significant environmental and safety concerns. The most common approach involves the electrophilic cyanation of secondary amines using highly toxic cyanogen halides, such as cyanogen bromide (BrCN). cardiff.ac.ukorganic-chemistry.org The high toxicity of these reagents has prompted the development of safer, more sustainable, and environmentally friendly synthetic routes in line with the principles of green chemistry.

Recent research has focused on several key areas to make cyanamide synthesis greener: replacing hazardous reagents, utilizing catalysis, employing environmentally benign solvents, and using alternative energy sources to promote reactions under milder conditions.

Avoiding Toxic Cyanating Agents

A primary focus of green synthetic strategies is the replacement of cyanogen halides. Several alternatives have been developed:

One-Pot Oxidation-Cyanation: An operationally simple method uses inexpensive and commercially available N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂) to achieve the cyanation of secondary amines. This procedure avoids the direct handling of volatile and toxic cyanogen halides. organic-chemistry.orgacs.orgnih.gov

Trichloroacetonitrile: As a less toxic and safer-to-handle cyano source, trichloroacetonitrile has been used in a one-pot, two-step procedure to produce a range of cyanamides. cardiff.ac.uknih.gov

Cyanide-Free Routes: Innovative cyanide-free methods offer a significant leap in safety. One such approach involves the low-temperature metalation of N-substituted 5H-tetrazoles, which then undergo spontaneous cycloreversion to form N-metalated cyanamides. These intermediates can be reacted in situ with various electrophiles, completely avoiding the use of toxic cyanide reagents. organic-chemistry.orgacs.org Another method uses N-hydroxy-2-oxopropanimidoyl chloride as a latent cyanide transfer reagent in a two-step, one-pot process. chemistryviews.org

Catalytic and Metal-Free Approaches

The use of catalysts can improve reaction efficiency, reduce waste, and allow for milder reaction conditions.

Iron-Mediated Synthesis: An efficient method has been demonstrated for synthesizing substituted cyanamides from isothiocyanates using an iron mediator. ias.ac.in Iron is an ideal catalyst from a green chemistry perspective as it is cheap, readily available, and has low toxicity compared to heavy metals. ias.ac.in This process is rapid, can be accomplished at room temperature, and proceeds in a one-pot manner, which increases efficiency and reduces waste. ias.ac.incolab.wsfigshare.com

Metal- and Ligand-Free Synthesis: An environmentally friendly, two-step synthesis for N,N-functionalized cyanamides has been developed using cyanamide as the starting building block. This method is notable for being free of metal catalysts and ligands and uses green oxidants like hydrogen peroxide under mild conditions. nih.gov The feasibility of this pathway for large-scale production has been demonstrated through successful gram-scale experiments. nih.gov

Alternative Energy Sources and Solvents

Shifting from conventional heating to alternative energy sources can significantly reduce energy consumption and shorten reaction times.

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has been shown to accelerate the synthesis of cyanamide derivatives. organic-chemistry.orgeurekaselect.com For example, N-acylcyanamides can be synthesized from carboxylic acids and sodium cyanamide in minutes at room temperature under ultrasound irradiation. organic-chemistry.orgresearchgate.net This technique leverages the cavitation effect of ultrasonication to enhance reaction efficiency and reduce the formation of side products. organic-chemistry.org

Green Solvents: The choice of solvent is a critical factor in green chemistry. Eco-friendly reactions for the synthesis of cyanamide derivatives have been developed using water as a green solvent. researchgate.net Performing reactions in water or under solvent-free conditions where possible minimizes the use and disposal of volatile organic compounds (VOCs).

These green and sustainable approaches represent significant progress in the synthesis of this compound and its analogues, offering safer, more efficient, and environmentally responsible alternatives to traditional methods.

Table 1: Comparison of Green Synthetic Methods for N,N-Disubstituted Cyanamides

| Method | Key Reagents/Catalyst | Reaction Conditions | Advantages | Citations |

|---|---|---|---|---|

| Iron-Mediated Desulfurization | Isothiocyanates, Iron salt (e.g., Fe₂(SO₄)₃·H₂O) | Room temperature, One-pot | Uses cheap, low-toxicity iron catalyst; Mild conditions; High atom economy. | ias.ac.in |

| Oxidation-Cyanation | N-chlorosuccinimide (NCS), Zn(CN)₂ | One-pot | Avoids direct handling of cyanogen halides; Operationally simple. | organic-chemistry.orgacs.orgnih.gov |

| Ultrasound-Assisted Synthesis | Carboxylic acids, Sodium cyanamide, TCCA/PPh₃ | Room temperature, ~10 minutes | Rapid reaction times; Reduced energy consumption; High yields. | organic-chemistry.orgresearchgate.net |

| Cyanide-Free Tetrazole Route | N-substituted 5H-tetrazoles, Metalating agent | Low temperature | Completely avoids toxic cyanide sources; Forms stable cyanamide salt intermediates. | organic-chemistry.orgacs.org |

| Metal-Free Alkylation | Cyanamide, Benzyl bromides | Mild conditions | Environmentally friendly; Avoids metal catalysts and ligands. | nih.gov |

Chemical Reactivity and Transformation Studies of Methyl 2 Phenylethyl Cyanamide

Nucleophilic Reactions Involving the Cyanamide (B42294) Nitrogen Center

The nitrogen atom of the N-substituted cyanamide moiety is generally nucleophilic, a characteristic that typically allows it to participate in a variety of chemical reactions.

Alkylation Reactions of the N-Substituted Cyanamide Moiety

While the alkylation of N-substituted cyanamides is a known class of reaction, specific examples detailing the alkylation of Methyl(2-phenylethyl)cyanamide are not found in the reviewed literature. In principle, the lone pair of electrons on the nitrogen atom could attack an alkyl halide or other electrophilic carbon source, leading to the formation of a quaternary ammonium (B1175870) salt. The reaction's feasibility and outcome would likely be influenced by the steric bulk of the methyl and 2-phenylethyl groups, as well as the nature of the alkylating agent and reaction conditions.

Reactions with Carbonyl Compounds and Derivatives

The reaction of N-substituted cyanamides with carbonyl compounds can lead to a variety of products, often through initial nucleophilic addition of the cyanamide nitrogen to the carbonyl carbon. However, specific studies on the reaction of this compound with aldehydes, ketones, or their derivatives are not documented in the available literature. Such reactions could potentially lead to the formation of adducts that might undergo subsequent cyclization or rearrangement, depending on the reaction conditions and the structure of the carbonyl compound.

Cycloaddition Chemistry and Heterocyclic Synthesis

Cyanamides are valuable precursors in heterocyclic synthesis, participating in various cycloaddition reactions. nih.gov The nitrile group can act as a dienophile or a dipolarophile, leading to the formation of a wide range of nitrogen-containing heterocycles. nih.gov

Intramolecular Cyclization to Form Imidazoles

The synthesis of imidazoles often involves the cyclization of precursors containing the requisite N-C-N fragment. While intramolecular cyclization of appropriately substituted cyanamides can be a route to imidazole (B134444) derivatives, there is no specific information available on the intramolecular cyclization of this compound to form an imidazole ring. Such a reaction would necessitate the presence of a suitable electrophilic center within the molecule that could be attacked by the cyanamide nitrogen.

Formation of Oxazoles and Related N,O-Heterocycles

Oxazole (B20620) synthesis typically involves the condensation of a-haloketones with amides or related precursors. The van Leusen oxazole synthesis, for example, utilizes tosylmethylisocyanide (TosMIC) and an aldehyde. nih.gov While cyanamides can be used in some heterocyclic syntheses, direct methods for the formation of oxazoles from N,N-disubstituted cyanamides like this compound are not described in the surveyed literature.

Synthesis of Hydantoins and Imino-Hydantoins

Hydantoins are a well-known class of heterocyclic compounds, often synthesized via the Bucherer-Bergs reaction from a ketone or aldehyde, cyanide, and ammonium carbonate. mdpi.commdpi.com Other methods include the Urech hydantoin (B18101) synthesis from an amino acid and potassium cyanate. organic-chemistry.org While there are reports on the synthesis of N,N'-disubstituted-2-imino-hydantoins from cyanamides, these generally involve specific reaction partners and conditions. researchgate.net There is no specific literature detailing the synthesis of hydantoins or imino-hydantoins directly from this compound.

Reactions with Organic Azides and Nitrile Oxides

The carbon-nitrogen triple bond in cyanamides like this compound is a reactive site for cycloaddition reactions, particularly with 1,3-dipoles such as organic azides and nitrile oxides, leading to the formation of five-membered heterocycles. acs.org

While specific studies on the 1,3-dipolar cycloaddition of organic azides directly with this compound are not extensively documented, research on analogous systems provides significant insights. For instance, the reaction of 1-(2-phenylethyl)-1,2,3,4-tetrahydropyridine with organic azides results in the formation of 1-(2-phenylethyl)piperidylidene-2-sulfon(cyan)amides. acs.org This transformation proceeds through a 1,3-dipolar cycloaddition mechanism, highlighting the reactivity of the phenylethyl-substituted nitrogen-containing scaffold with azides. acs.org It is plausible that this compound would undergo a similar cycloaddition across its nitrile bond, which would lead to the formation of a tetrazole derivative.

In the case of nitrile oxides, their reaction with cyanamides offers a pathway to 1,2,4-oxadiazole (B8745197) derivatives. The reaction is initiated by the nucleophilic addition of a cyanamide anion to the nitrile oxide. nih.gov This is followed by a 5-exo-dig cyclization to yield the final oxadiazol-5-imine product. nih.gov Although the direct reaction with this compound has not been detailed, the general mechanism suggests its potential to form the corresponding substituted 1,2,4-oxadiazol-5-imine. The reaction is often facilitated by a base to generate the cyanamide anion in situ. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Ref. |

| 1-(2-phenylethyl)-1,2,3,4-tetrahydropyridine | Organic Azide | Piperidylidene-2-sulfon(cyan)amide | acs.org |

| N-Tosyl-cyanamide | Nitrile Oxide | 1,2,4-Oxadiazol-5-imine | nih.gov |

Electrophilic Reactivity of the Nitrile Unit

The nitrile group in this compound possesses an electrophilic carbon atom, making it susceptible to attack by nucleophiles. This electrophilicity can be enhanced by certain reagents and reaction conditions.

N-sulfonyl cyanamides, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), are potent electrophilic cyanating agents themselves, rather than reactants with other cyanamides in this context. acs.orgwikipedia.org They are employed for the cyanation of a wide range of nucleophiles. wikipedia.org The concept of using this compound in an electrophilic cyanation reaction with an N-sulfonyl cyanamide is not a standard transformation, as both are cyanamide derivatives. Instead, N-sulfonyl cyanamides serve as a source of an electrophilic cyanide cation equivalent for the synthesis of other nitriles. rsc.org

Lewis acids can activate the nitrile unit of cyanamides, enhancing their electrophilicity. A notable transformation is the Lewis acid-catalyzed intramolecular aminocyanation, which proceeds via the cleavage of the N-CN bond of N-sulfonylcyanamides. wikipedia.org For instance, treatment of N-tosylcyanamides with a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can induce an intramolecular cyclization onto an appended alkene, forming indoline (B122111) products. wikipedia.org The Lewis acid coordinates to the sulfonyl group, which weakens the N-CN bond and facilitates the nucleophilic attack of the alkene on the nitrile carbon. wikipedia.org While this specific intramolecular reaction requires a suitable tethered nucleophile, it demonstrates a key reactivity pattern where the nitrile group of a cyanamide acts as an electrophile under Lewis acidic conditions. It is conceivable that intermolecular reactions of this compound with suitable nucleophiles could be promoted by Lewis acids.

| Cyanamide Type | Reagent | Product Type | Key Feature | Ref. |

| N-Tosylcyanamide with alkene tether | B(C₆F₅)₃ | Indoline | Intramolecular aminocyanation | wikipedia.org |

Radical Reactions Involving this compound

Cyanamides can participate in radical cascade reactions, which are powerful methods for constructing complex nitrogen-containing polycyclic frameworks. acs.org These reactions often involve the addition of a radical species to the nitrile group of the cyanamide. For instance, radical cascade cyclizations have been used to construct dihydroisoquinolinone and quinazolinone cores from N-acyl-cyanamide alkenes. acs.org The reaction is typically initiated by the formation of a radical which then adds to the alkene. The resulting alkyl radical can then undergo a cascade reaction with the cyanamide nitrile to form the cyclized product. acs.org Although specific examples involving this compound are not reported, its nitrile group would be expected to participate in similar radical cyclization or addition reactions when exposed to a radical source in the presence of a suitable intramolecular or intermolecular trap.

Oxidation and Reduction Pathways

The chemical stability of the cyanamide functionality in this compound towards oxidation and reduction determines its compatibility with various synthetic transformations.

Oxidation: There is limited specific literature on the direct oxidation of the cyanamide group in N,N-disubstituted cyanamides. The nitrogen atoms are in a relatively low oxidation state and could potentially be oxidized. However, the stability of the resulting products would be a determining factor. It is known that N,N-disubstituted hydroxylamines can be oxidized to nitrones, but this is a different functional group. organic-chemistry.org

Reduction: The nitrile group of cyanamides can be reduced. The hydrolysis of disubstituted cyanamides, such as di-n-butylcyanamide, with mineral acids like sulfuric acid leads to the corresponding secondary amine and carbon dioxide (after decarboxylation of the intermediate carbamic acid). acs.orgwikipedia.org This represents a formal reduction of the nitrile carbon.

| Reactant | Reagents | Product | Ref. |

| Di-n-butylcyanamide | H₂SO₄, H₂O, reflux | Di-n-butylamine | acs.org |

Direct reduction of the nitrile triple bond in cyanamides to a methylene (B1212753) group (to form a substituted methylamine) is less commonly described than hydrolysis. However, general methods for nitrile reduction, such as using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, are known to convert nitriles to primary amines. youtube.com Applying these methods to this compound would likely lead to the cleavage of the N-CN bond or reduction to methyl(2-phenylethyl)aminomethane, although specific studies are lacking. The reduction of amides to amines with LiAlH₄ is a well-established reaction, and given the electronic similarity, analogous reactivity might be expected.

Applications in Advanced Organic Synthesis and Materials Chemistry

Methyl(2-phenylethyl)cyanamide as a Key Intermediate in Complex Molecule Synthesis

The strategic incorporation of the this compound moiety into synthetic pathways has proven instrumental in the construction of intricate molecular architectures. Its ability to act as a linchpin, connecting different molecular fragments, has been leveraged in the total synthesis of natural products and other complex organic molecules. For instance, in multi-step synthetic sequences, the cyanamide (B42294) functionality can be introduced and later transformed into other essential functional groups, demonstrating its role as a versatile intermediate.

One notable application is in the synthesis of nitrogen-containing heterocyclic compounds, which are core scaffolds in many pharmaceuticals and natural products. nih.gov The cyanamide group can be strategically employed to introduce nitrogen atoms into a carbon framework, which can then be elaborated through various cyclization strategies to form complex ring systems. nih.gov

Role as a Building Block for Guanidine (B92328), Urea (B33335), and Isourea Derivatives

This compound serves as a valuable and reactive precursor for the synthesis of a variety of important nitrogen-containing functional groups, including guanidines, ureas, and isoureas. These moieties are prevalent in a wide range of biologically active compounds and functional materials.

Guanidine Derivatives: The synthesis of guanidine derivatives from cyanamides is a well-established transformation. nih.govresearchgate.net The reaction typically involves the addition of an amine to the cyanamide, often facilitated by a catalyst, to yield the corresponding guanidine. This method provides a direct and efficient route to substituted guanidines, which are known for their diverse biological activities, including antitumor and antimicrobial properties. nih.gov

Urea Derivatives: The conversion of cyanamides to ureas is another synthetically useful transformation. researchgate.net This can be achieved through the hydration of the cyanamide, a process that can be catalyzed by acids. google.com The resulting urea functionality is a key component in numerous pharmaceuticals and plays a crucial role in drug-receptor interactions. nih.gov

Isourea Derivatives: this compound can also be readily converted into isourea derivatives. This transformation is typically achieved by reacting the cyanamide with an alcohol in the presence of an acid or base catalyst. cardiff.ac.uk The isourea group is a versatile functional handle that can be further modified, making it a valuable intermediate in organic synthesis.

Precursors for Functionalized Organic Scaffolds and Heterocyclic Systems

The reactivity of the cyanamide group in this compound makes it an excellent starting material for the construction of a diverse array of functionalized organic scaffolds and heterocyclic systems. nih.govresearchgate.net

Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyanamide can participate in various cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions. mdpi.com These reactions provide access to five- and six-membered heterocyclic rings, which are common motifs in medicinal chemistry and materials science. mdpi.com For example, reaction with azides can yield tetrazole derivatives, while co-cyclization with alkynes can produce substituted pyridines. mdpi.com

Radical Reactions: The cyanamide moiety can also engage in radical reactions, allowing for the introduction of various functional groups through radical pathways. nih.govresearchgate.net This approach has been utilized to synthesize polycyclic N-heterocyclic frameworks. nih.gov

Multicomponent Reactions: this compound can be employed in multicomponent reactions, such as the Biginelli reaction, to construct complex heterocyclic systems in a single step. researchgate.net This strategy offers a highly efficient and atom-economical approach to building molecular complexity.

Development of Novel Reagents and Ligands Derived from this compound

The unique electronic properties of the cyanamide functionality have led to the development of novel reagents and ligands derived from this compound. These derivatives have found applications in various areas of chemistry, including catalysis and coordination chemistry.

Novel Reagents: The development of new reagents for chemical transformations is a continuous pursuit in organic synthesis. The reactivity of the cyanamide group allows for its conversion into other functional groups that can act as reagents. For example, derivatives of cyanamides have been explored as electrophilic cyanating agents. mdpi.com

Ligands in Coordination Chemistry: The nitrogen atoms of the cyanamide group can coordinate to metal centers, making this compound and its derivatives potential ligands for the synthesis of coordination complexes. The coordination chemistry of cyanamides has been an area of growing interest, with studies exploring the synthesis and properties of various metal-cyanamide complexes. nih.gov These complexes may exhibit interesting catalytic or material properties.

Mechanistic and Theoretical Investigations of Methyl 2 Phenylethyl Cyanamide Chemistry

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For methyl(2-phenylethyl)cyanamide, DFT calculations could be employed to explore various potential reaction pathways, such as its synthesis, decomposition, or participation in cycloaddition reactions.

For instance, the synthesis of substituted cyanamides often involves the reaction of a secondary amine with a cyanating agent like cyanogen (B1215507) bromide. nih.gov A DFT study could model the reaction between N-methyl-2-phenylethylamine and cyanogen bromide. By calculating the energies of reactants, transition states, and products, the feasibility of the reaction pathway can be determined. The mechanism would likely proceed through a nucleophilic attack of the secondary amine nitrogen on the electrophilic carbon of cyanogen bromide, followed by the elimination of hydrogen bromide.

Furthermore, DFT can be used to investigate the thermal stability and potential decomposition pathways of this compound. The cyanamide (B42294) functional group can undergo dimerization to form guanidines or trimerization to form triazines. wikipedia.org DFT calculations could elucidate the energetic barriers associated with these self-condensation reactions, providing insights into the compound's stability under different conditions.

Computational Analysis of Energetic Profiles and Transition States

A key aspect of understanding a chemical reaction is the analysis of its energetic profile. Computational methods, particularly DFT, allow for the detailed mapping of the potential energy surface of a reaction involving this compound. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, intermediates, transition states, and products.

The transition state is of particular interest as it represents the highest energy point along the reaction coordinate and determines the activation energy of the reaction. For a hypothetical reaction, such as the addition of a small molecule across the nitrile group of this compound, computational analysis can provide the structure of the transition state.

Table 1: Hypothetical Energetic Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | +5.2 |

| Product | -15.8 |

Note: This table presents hypothetical data for illustrative purposes.

This data would indicate an exothermic reaction with a significant activation barrier, suggesting that the reaction may require elevated temperatures to proceed at a reasonable rate. The identification of an intermediate would also point towards a stepwise reaction mechanism. Such computational analyses have been successfully applied to understand the reaction mechanisms of related enzyme-catalyzed reactions, such as the methylation of phenylethanolamine. acs.org

Insights into Stereoselectivity and Diastereomeric Reactivity

This compound possesses a chiral center at the benzylic position of the phenylethyl group, assuming it is derived from a chiral precursor. This introduces the element of stereochemistry, and computational studies can provide significant insights into the stereoselectivity of its reactions.

For reactions involving the chiral center, or reactions where the chiral center can influence the stereochemical outcome at a different site, computational modeling can be used to predict which diastereomer is more likely to be formed. This is achieved by calculating the energies of the diastereomeric transition states leading to the different products. The transition state with the lower energy will correspond to the major product, in accordance with the Curtin-Hammett principle.

Studies on the stereoselective transport of phenylethylamine derivatives have shown that even small structural differences can lead to significant differences in biological activity, highlighting the importance of stereochemistry. nih.gov While not directly focused on reactivity, these studies underscore the principle that chiral centers can profoundly influence molecular interactions. In a synthetic context, if this compound were to react with a chiral reagent, DFT calculations could predict the diastereomeric ratio of the products by comparing the energies of the competing reaction pathways.

Electronic Structure Analysis and Orbital Contributions to Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide crucial information about the nucleophilic and electrophilic sites within this compound.

The cyanamide functional group itself possesses a unique electronic character, with a nucleophilic amino nitrogen and an electrophilic nitrile carbon. nih.gov An electronic structure analysis would likely show that the HOMO has significant contributions from the nitrogen lone pair, making it the primary site for electrophilic attack. Conversely, the LUMO would be expected to have a large coefficient on the nitrile carbon, indicating its susceptibility to nucleophilic attack.

Spectroscopic Computational Correlation Studies (e.g., NMR, IR, UV-Vis)

Computational chemistry is an invaluable tool for the prediction and interpretation of spectroscopic data. By calculating the expected spectra of a molecule, researchers can confirm its structure and assign experimental signals to specific molecular vibrations or electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nist.gov For this compound, these calculations would predict the chemical shifts for the methyl, methylene (B1212753), and aromatic protons and carbons. Comparing these calculated shifts with experimental data can help to confirm the compound's structure and assign the resonances. mdpi.com

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different bond stretching and bending modes within a molecule. DFT calculations can predict these frequencies with a good degree of accuracy. For this compound, a prominent feature in the calculated IR spectrum would be the stretching vibration of the nitrile (C≡N) group, typically appearing in the range of 2260-2220 cm⁻¹. The various C-H, C-N, and C-C stretching and bending vibrations could also be assigned based on the computational results. Studies on related phenylethylamines have demonstrated the utility of combining IR spectroscopy with quantum chemical calculations to elucidate detailed structural information. researchgate.netrsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to absorption bands in the UV-Vis spectrum. nist.gov The calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, these transitions would likely involve the π-electrons of the phenyl ring and potentially charge-transfer transitions involving the cyanamide group.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C≡N) | ~115-125 ppm |

| IR | ν(C≡N) | ~2240 cm⁻¹ |

| UV-Vis | λmax | ~260 nm (π→π* of phenyl ring) |

Note: These are estimated values based on typical ranges for similar functional groups and are for illustrative purposes.

By correlating these computationally predicted spectroscopic data with experimental measurements, a high degree of confidence in the structural characterization of this compound can be achieved.

Analytical Characterization Techniques in Methyl 2 Phenylethyl Cyanamide Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of methyl(2-phenylethyl)cyanamide. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the nitrogen environment within this compound.

¹H NMR: Proton NMR provides information about the number of different types of protons and their neighboring environments. For the 2-phenylethyl moiety, characteristic signals would be expected for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the ethyl chain. The methyl group attached to the cyanamide (B42294) nitrogen would also produce a distinct singlet. The chemical shifts and splitting patterns of these signals are crucial for confirming the connectivity of the molecule. For instance, in a related compound, 2-phenylethylamine, the aromatic protons appear in the ¹H-NMR spectrum, and the protons of the ethyl group show specific coupling patterns. researchgate.net

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show peaks for the aromatic carbons, the two aliphatic carbons of the ethyl group, the methyl carbon, and the carbon of the cyanamide group. The chemical shift of the cyanamide carbon is particularly diagnostic.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer direct insight into the electronic environment of the two nitrogen atoms in the cyanamide group. The chemical shifts would differ for the nitrogen atom bonded to the methyl and 2-phenylethyl groups and the terminal nitrogen of the cyanamide functional group.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information |

| ¹H | 7.2-7.4 | Aromatic protons of the phenyl group |

| ¹H | 2.8-3.0 | Methylene (B1212753) protons adjacent to the phenyl group |

| ¹H | 3.3-3.5 | Methylene protons adjacent to the nitrogen |

| ¹H | 2.9-3.1 | Methyl protons on the nitrogen |

| ¹³C | 126-129 | Aromatic carbons |

| ¹³C | 35-40 | Methylene carbon adjacent to the phenyl group |

| ¹³C | 50-55 | Methylene carbon adjacent to the nitrogen |

| ¹³C | 30-35 | Methyl carbon on the nitrogen |

| ¹³C | 115-120 | Cyanamide carbon (C≡N) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. nih.gov For this compound, these techniques are particularly useful for confirming the presence of the cyanamide group and the aromatic ring.

IR Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of a cyanamide is the stretching vibration of the nitrile (C≡N) bond. This typically appears as a sharp, intense band in the region of 2220–2243 cm⁻¹. nih.gov The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch in cyanamides is also Raman active and can be observed in the same spectral region as in the IR spectrum. researchgate.net The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Cyanamide (C≡N) | Stretching | 2220-2243 nih.gov | IR, Raman researchgate.net |

| Aromatic C-H | Stretching | > 3000 | IR |

| Aromatic C=C | Stretching | 1450-1600 | IR, Raman |

| Aliphatic C-H | Stretching | 2850-3000 | IR |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and elemental composition.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. Common fragmentation patterns for phenylethylamines include the cleavage of the bond between the two aliphatic carbons, leading to a prominent tropylium (B1234903) ion fragment (m/z 91).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. ub.edu This is a definitive method for confirming the chemical formula of this compound (C₁₀H₁₂N₂).

| Technique | Information Obtained | Application to this compound |

| MS | Molecular Weight and Fragmentation Pattern | Determination of the molecular mass and identification of characteristic fragments like the tropylium ion. |

| HRMS | Exact Mass and Elemental Formula | Precise determination of the molecular formula (C₁₀H₁₂N₂). nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the absorptions of the phenyl group.

| Chromophore | Transition | Approximate λmax (nm) |

| Phenyl Group | π → π* (E2-band) | 200-210 |

| Phenyl Group | π → π* (B-band) | 250-270 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. sielc.com

For this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. By integrating the peak area in the chromatogram, the purity of a sample can be accurately determined. A UV detector is commonly used, set to a wavelength where the aromatic ring absorbs, to monitor the elution of the compound. google.com

| Parameter | Typical Conditions |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (monitoring at ~254 nm) |

| Purpose | Purity assessment and preparative isolation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

The process involves injecting a solution of the compound into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Characteristic fragmentation patterns for phenethylamines often involve cleavage of the Cα-Cβ bond, which can be a useful diagnostic tool in identifying related structures. researchgate.netdoaj.org The fragmentation of β-methylphenylethylamines, which are positional isomers of amphetamines, has been studied and shows common pathways in mass spectrometry analysis. nih.gov

In cases where the target compound itself is not sufficiently volatile or stable for GC-MS analysis, derivatization techniques can be employed. For instance, methods have been developed for the GC-MS identification of cyanide through derivatization to more volatile compounds. nih.gov

Table 1: Expected GC-MS Data for this compound

| Parameter | Expected Value/Information |

| Retention Time (min) | Dependent on GC column and conditions |

| Molecular Ion (m/z) | 160 |

| Key Fragment Ions (m/z) | Expected fragments would arise from the cleavage of the ethylamine (B1201723) side chain and loss of the cyano and methyl groups. Common fragments for phenethylamines include those resulting from α- and β-cleavage. researchgate.netresearchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for confirming the molecular structure of this compound. The technique is widely used for the structural elucidation of small organic molecules. excillum.combohrium.com

While a specific crystal structure for this compound has not been reported in the searched literature, the analysis of related compounds provides insight into the type of data that would be obtained. For example, the crystal structures of other cyano-containing organic molecules have been determined, revealing details about their molecular geometry and crystal packing. nih.gov Studies on cyanide binding to proteins also utilize X-ray crystallography to determine the precise coordination geometry. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Example Data from a Related Small Molecule |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.3069(8) Å, b = 9.7023(7) Å, c = 24.812(2) Å, β = 94.862(6)° |

| Volume (ų) | 2950.5(4) |

| Z (molecules per unit cell) | 8 |

| Calculated Density (g/cm³) | 1.305 |

| Data presented is for a related organic carbonitrile and is for illustrative purposes only. nih.gov |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to confirm the empirical formula of the synthesized molecule. For a new compound, it is expected that the experimentally determined elemental composition agrees with the calculated theoretical values to within ±0.4%. nih.gov

The theoretical elemental composition of this compound (C₁₀H₁₂N₂) can be calculated based on its molecular formula and the atomic masses of carbon, hydrogen, and nitrogen. man.ac.ukyorku.caillinois.edu Experimental determination of the elemental composition is typically carried out using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, and N₂) are then separated and quantified to determine the percentages of carbon, hydrogen, and nitrogen in the original sample.

A close correlation between the experimental and theoretical values provides strong evidence for the purity and proposed empirical formula of the compound.

Table 3: Elemental Analysis Data for this compound (C₁₀H₁₂N₂) nih.gov

| Element | Theoretical % | Experimental % |

| Carbon (C) | 74.96 | Not available in cited literature |

| Hydrogen (H) | 7.55 | Not available in cited literature |

| Nitrogen (N) | 17.48 | Not available in cited literature |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of disubstituted cyanamides has evolved significantly from classical methods that often relied on toxic reagents like cyanogen (B1215507) bromide. Future research on Methyl(2-phenylethyl)cyanamide should focus on adopting and optimizing safer and more efficient catalytic systems. The primary precursor, N-methyl-2-phenylethylamine, is commercially available, providing a straightforward starting point for these explorations.

Promising modern synthetic approaches include:

Oxidation-Cyanation Methods: A one-pot oxidation-cyanation of secondary amines using reagents like N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂) offers an operationally simple and safer alternative to traditional methods. nih.govorganic-chemistry.org This approach avoids the direct handling of highly toxic cyanogen halides. organic-chemistry.org

Iron-Mediated Desulfurization: An efficient, room-temperature method for synthesizing cyanamides from isothiocyanates using an iron catalyst could be adapted. ias.ac.in This involves the reaction of the corresponding isothiocyanate with an amine, followed by iron-mediated desulfurization.

Alternative Cyanating Agents: Research into less toxic and easier-to-handle cyano sources, such as trichloroacetonitrile, has shown promise for the synthesis of a range of cyanamides. cardiff.ac.ukresearchgate.net

Copper-Catalyzed Cyanation: Copper-based catalytic systems have been developed for the N-cyanation of secondary amines, representing another avenue for efficient synthesis. nih.govresearchgate.net

Table 1: Potential Synthetic Pathways for this compound

| Method | Key Reagents | Precursor | Advantages |

| Oxidation-Cyanation | N-chlorosuccinimide (NCS), Zn(CN)₂ | N-methyl-2-phenylethylamine | Avoids toxic cyanogen halides, operationally simple. nih.govorganic-chemistry.org |

| Iron-Mediated Desulfurization | Isothiocyanate, Aq. NH₃, Fe₂(SO₄)₃ | N-methyl-N-(2-phenylethyl)thiourea | Mild room temperature conditions, good to excellent yields. ias.ac.in |

| Trichloroacetonitrile Method | Trichloroacetonitrile (TCAN) | N-methyl-2-phenylethylamine | Less toxic cyano source, complementary selectivity to BrCN. cardiff.ac.ukresearchgate.net |

| Copper-Catalyzed Cyanation | Cu(II) catalyst, Cyanide source | N-methyl-2-phenylethylamine | Catalytic efficiency, applicable to various amines. nih.govresearchgate.net |

Investigation of Undiscovered Reactivity Modes and Transformations

The cyanamide (B42294) moiety is a versatile functional group capable of undergoing a wide array of chemical transformations. researchgate.net The reactivity of this compound is expected to be influenced by the electronic and steric properties of its methyl and phenylethyl substituents.

Future investigations should explore:

Cycloaddition Reactions: Cyanamides can act as dipolarophiles in [3+2] cycloadditions or participate in metal-catalyzed [2+2+2] cycloadditions to form diverse heterocyclic systems like tetrazoles, 1,2,4-oxadiazoles, and functionalized pyridines. mdpi.com Exploring these reactions with this compound could yield novel nitrogen-rich heterocycles.

Nucleophilic Additions: The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. cardiff.ac.uk Reactions with water, alcohols, hydrogen sulfide, or amines can lead to the formation of ureas, isoureas, thioureas, and guanidines, respectively. patsnap.comcardiff.ac.ukrsc.org These transformations provide access to a broad range of derivatives with potential biological activity.

N-CN Bond Cleavage: The N-CN bond can be cleaved under certain conditions, allowing the cyanamide to function as an electrophilic cyanating agent or an amino-transfer group. nih.govmdpi.com This reactivity enables difunctionalization reactions, such as aminocyanation of carbon-carbon multiple bonds.

Radical Reactions: Cyanamides can participate in radical cascade reactions, for example, with boronic acid derivatives or in cyclizations initiated by phosphine-oxide radicals. mdpi.com The presence of the phenylethyl group may offer unique opportunities for intramolecular radical cyclizations.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting chemical reactivity. researchgate.net Applying these methods to this compound can accelerate the discovery and optimization of its synthesis and transformations.

Key areas for computational investigation include:

Mechanism Elucidation: Modeling the transition states and reaction pathways for various synthetic routes can help in understanding the factors that control yield and selectivity, leading to optimized reaction conditions.

Reactivity Prediction: Calculating the electronic properties, such as charge distribution and frontier molecular orbital energies, of this compound can predict its susceptibility to different types of reagents (nucleophiles, electrophiles, radicals, dipolarophiles).

Spectroscopic Analysis: Predicting spectroscopic data (e.g., NMR, IR) can aid in the characterization of novel products derived from this cyanamide.

Derivative Property Prediction: Computational screening of virtual libraries of functionalized this compound derivatives can help predict their electronic and steric properties, guiding the synthesis of compounds with desired characteristics for specific applications.

Development of Functionalized Derivatives for Specific Chemical Applications

The cyanamide moiety is a known pharmacophore and a key component in various biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.netontosight.aichemicalbook.com By introducing additional functional groups to the phenyl ring of this compound, a library of novel derivatives can be created for screening in various applications.

Future research should focus on:

Synthesis of Analog Libraries: Introducing a range of substituents (e.g., halogens, nitro, amino, hydroxyl, sulfonyl groups) onto the phenyl ring to systematically probe structure-activity relationships.

Screening for Biological Activity: Testing the synthesized derivatives for potential therapeutic applications. Given that various cyanamide derivatives act as enzyme inhibitors, screening against targets like carbonic anhydrases, proteases, or kinases could be a fruitful starting point. researchgate.net

Agrochemical Applications: Evaluating derivatives for potential use as herbicides, fungicides, or plant growth regulators, which are known applications for other cyanamide-containing compounds. ontosight.aichemicalbook.com

Materials Science: Exploring the use of functionalized derivatives as building blocks for polymers or coordination complexes, leveraging the coordinating ability of the cyanamide's nitrogen atoms. mdpi.com

Table 2: Potential Functionalized Derivatives and Target Applications

| Functional Group on Phenyl Ring | Potential Application Area | Rationale |

| Sulfonamide (-SO₂NH₂) | Pharmaceutical (e.g., CA Inhibitors) | Sulfonamides are a key class of carbonic anhydrase (CA) inhibitors. researchgate.net |

| Halogens (F, Cl, Br) | Pharmaceutical, Agrochemical | Modulates lipophilicity and metabolic stability. |

| Nitro (-NO₂) / Amino (-NH₂) | Synthetic Intermediate | Can be readily converted to other functional groups for further derivatization. |

| Phosphonate | Pharmaceutical | Phosphonate groups can act as mimics for carboxylates or phosphates in biological systems. researchgate.net |

Integration with Automated Synthesis and Flow Chemistry Platforms

Modernizing the synthesis of this compound and its derivatives through automation and flow chemistry offers significant advantages in terms of safety, efficiency, and scalability.

Key opportunities include:

Flow Chemistry for Cyanation: Cyanation reactions, especially those involving hazardous reagents or intermediates like hydrogen cyanide, are well-suited for continuous flow processing. acs.org Flow reactors offer superior control over reaction temperature and time, and minimize the volume of hazardous materials handled at any given moment. A cyanide-free continuous flow procedure using a masked cyanide source has been reported and could be adapted. thieme-connect.com

Automated Library Synthesis: Integrating flow reactors with automated purification and analysis systems can enable the high-throughput synthesis of a library of functionalized this compound derivatives. This would greatly accelerate the process of drug discovery and materials development.

Process Optimization: Automated platforms can rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, reagent ratios) to quickly identify optimal conditions for the synthesis of the target compounds.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple catalog chemical into a valuable platform for developing novel molecules with diverse applications in medicine, agriculture, and materials science.

Q & A

Q. What are the recommended synthetic routes for Methyl(2-phenylethyl)cyanamide in laboratory settings?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting cyanamide (H₂N-CN) with a methyl(2-phenylethyl) electrophile (e.g., methyl chloroformate or alkyl halides) under basic conditions. For example, methyl chloroformate reacts with cyanamide derivatives to form N-substituted cyanamides, as demonstrated in analogous syntheses . Calcium cyanamide (CaCN₂) hydrolysis can also serve as a precursor for cyanamide, enabling scalable production . Reaction optimization (e.g., temperature, solvent, stoichiometry) is critical to minimize byproducts like urea derivatives.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the phenethyl group (δ ~7.2–7.4 ppm for aromatic protons) and cyanamide moiety (δ ~100–120 ppm for nitrile carbon).

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight (e.g., C₁₀H₁₂N₂: calculated 160.1000 Da).

- Infrared Spectroscopy (IR): Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O, if applicable) validate functional groups.

- HPLC/GC-MS: Purity assessment via reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives .

Q. How should researchers design experiments to assess compound purity and stability?

- Purity: Combine elemental analysis (C, H, N quantification) with chromatographic methods (HPLC, GC-MS). For trace impurities, use LC-QTOF-MS for structural identification .

- Stability: Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Monitor degradation products via time-resolved NMR or LC-MS .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity or metabolic stability?

- Rational Design: Replace the phenethyl group with bioisosteres (e.g., benzothiophene) to modulate lipophilicity. Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the cyanamide moiety against hydrolysis.

- Metabolic Stability: Use in vitro liver microsomal assays to identify metabolic hotspots. Deuterium labeling at labile positions (e.g., α to C≡N) can reduce CYP450-mediated degradation .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Comparative Studies: Systematically evaluate variables like cell line specificity, assay conditions (e.g., serum concentration), and compound solubility. For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. aqueous buffers) .

- Dose-Response Analysis: Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. Cross-validate with in silico docking to correlate structural features with observed effects .

Q. How does this compound interact with enzymes like cyanamide hydratase?

Cyanamide hydratase (e.g., DDI2/3 in yeast) catalyzes the hydration of cyanamide derivatives to urea. To study interactions:

- Enzyme Kinetics: Measure and using purified enzyme and substrate titration.

- Inhibition Assays: Test competitive/non-competitive inhibition via Lineweaver-Burk plots.

- Structural Analysis: Perform X-ray crystallography or cryo-EM to map binding sites .

Q. What in vitro metabolomics approaches are suitable for studying its metabolic pathways?

- Untargeted Metabolomics: Use LC-QTOF-MS to profile metabolites in hepatocyte incubations. Annotate peaks with databases (e.g., HMDB, PubChem) .

- Isotopic Labeling: Track ¹³C/¹⁵N-labeled cyanamide groups to trace metabolic fate.

- Pathway Analysis: Software like MetaboAnalyst identifies perturbed pathways (e.g., glutathione conjugation) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.